molecular formula C15H24N4O2 B2975915 (1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate CAS No. 1448855-00-2

(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate

Cat. No.: B2975915
CAS No.: 1448855-00-2
M. Wt: 292.383
InChI Key: WWUYWVPJEGVCHY-HAQNSBGRSA-N
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Description

The compound “(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a cyclohexyl group, which is a cycloalkane with the molecular formula C6H11, consisting of a ring of six carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the cyclohexyl group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Histamine H4 Receptor Ligands

A study focused on the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), identifying potent in vitro compounds with anti-inflammatory and antinociceptive activities, suggesting potential applications in pain management (Altenbach et al., 2008).

Enantioselective Synthesis

Research on the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides involved the title compound as an intermediate. This approach is crucial for the development of nucleoside analogues with potential therapeutic applications (Ober et al., 2004).

Stereoselective Synthesis

An efficient route was described for the preparation of stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from 3-cyclohexene-1-carboxylic acid, illustrating the compound's role in synthesizing key intermediates for pharmaceuticals (Wang et al., 2017).

CCR2 Antagonists

The compound served as an essential intermediate in the synthesis of potent CCR2 antagonists, with its synthesis involving an iodolactamization as a critical step. This research contributes to the development of new treatments for inflammatory diseases (Campbell et al., 2009).

Biologically Active Compounds

The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in many biologically active compounds such as omisertinib (AZD9291), was optimized, highlighting its significance in the pharmaceutical industry (Zhao et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action. Further studies could also focus on improving its safety profile and assessing its environmental impact .

Properties

IUPAC Name

tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-12-6-4-11(5-7-12)18-13-8-9-16-10-17-13/h8-12H,4-7H2,1-3H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUYWVPJEGVCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130132
Record name Carbamic acid, N-[trans-4-(4-pyrimidinylamino)cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448855-00-2
Record name Carbamic acid, N-[trans-4-(4-pyrimidinylamino)cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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